molecular formula C10H12N2OS B13593762 3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol

3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol

Cat. No.: B13593762
M. Wt: 208.28 g/mol
InChI Key: NGSNETWQMXPVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol is a heterocyclic organic compound that features a benzothiazole ring fused with an amino alcohol moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by reduction and functional group transformations. One common method includes the reaction of 2-aminobenzothiazole with an epoxide under basic conditions to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined benzothiazole and amino alcohol structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

3-amino-2-(1,3-benzothiazol-2-yl)propan-1-ol

InChI

InChI=1S/C10H12N2OS/c11-5-7(6-13)10-12-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6,11H2

InChI Key

NGSNETWQMXPVPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(CN)CO

Origin of Product

United States

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